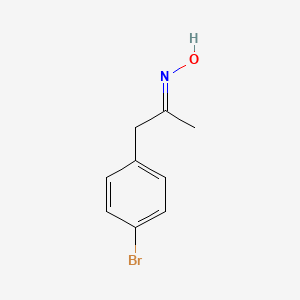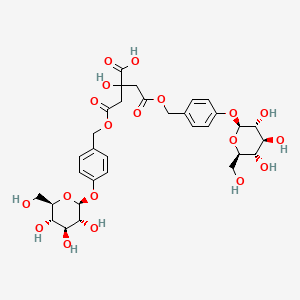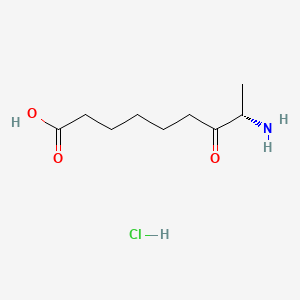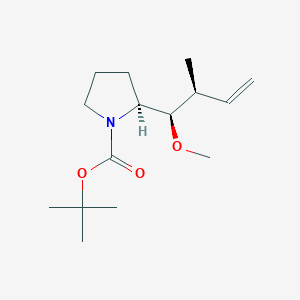
ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid and features a chloro, hydroxy, and methoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate typically involves the esterification of 5-chloro-2-hydroxy-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of ethyl 5-chloro-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups on the benzene ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-hydroxy-3-methoxybenzoate: Similar structure but with a methyl ester group.
Ethyl 5-chloro-2-hydroxybenzoate: Lacks the methoxy group.
Ethyl 2-hydroxy-3-methoxybenzoate: Lacks the chloro group.
Uniqueness
This compound is unique due to the combination of chloro, hydroxy, and methoxy substituents on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
127557-24-8 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64494 |
Synonyms |
ethyl 5-chloro-2-hydroxy-3-Methoxybenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-3-[(2R,3R)-4-Chloro-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B1149456.png)

![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)

